molecular formula C14H9N3O3S B7476406 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid

4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid

Cat. No.: B7476406
M. Wt: 299.31 g/mol
InChI Key: SYNRMMIGQKRQMA-YRNVUSSQSA-N
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Description

4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is a complex organic compound that features a thiazole ring, a cyano group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in DMF (dimethylformamide). This reaction forms an intermediate that undergoes further cyclization to yield the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyano group and benzoic acid moiety can also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure.

    Cyano Compounds: Compounds such as cyanoacetic acid and cyanoacetamide feature the cyano group.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share the benzoic acid moiety.

Uniqueness

4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-8-11(12(18)17-14-16-5-6-21-14)7-9-1-3-10(4-2-9)13(19)20/h1-7H,(H,19,20)(H,16,17,18)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNRMMIGQKRQMA-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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